5-Aminomethyl-2-thiouridine

Description

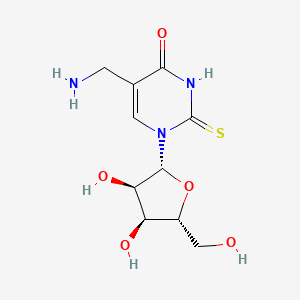

Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5S/c11-1-4-2-13(10(19)12-8(4)17)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,1,3,11H2,(H,12,17,19)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEDKMLIGFMQKR-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=S)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Safety Operating Guide

Safe Disposal and Handling Protocol: 5-Aminomethyl-2-thiouridine (mnm5s2U)

Executive Summary & Hazard Profile[1][2]

5-Aminomethyl-2-thiouridine (mnm5s2U) is a hyper-modified nucleoside found at the wobble position (U34) of specific tRNAs (e.g., tRNA-Lys, tRNA-Glu). While invaluable for studying translational fidelity and RNA thermodynamics, its disposal requires specific attention due to its thionucleoside (sulfur-containing) nature.

Unlike standard nucleotides, mnm5s2U contains a thiocarbonyl group (

Chemical Hazard Matrix

| Property | Characteristic | Operational Implication |

| Chemical Class | Thionucleoside / Organic Amine | Segregate from oxidizers and strong acids. |

| Stability | Labile under acidic conditions | CRITICAL: Contact with strong acids may release Hydrogen Sulfide ( |

| Reactivity | Nucleophilic Sulfur | Can react vigorously with hypochlorites (Bleach). |

| Toxicity | Potential Cytotoxin | Treat as a toxic chemical; assume mutagenic potential until verified. |

Core Directive: Waste Segregation Logic

The most common error in handling thionucleosides is treating them as generic "organic waste." You must segregate mnm5s2U based on the "Sulfur Rule" :

-

NO Acid Contact: Never dispose of mnm5s2U stocks in "Acid Waste" carboys. The liberation of

(rotten egg odor) is a sign of improper disposal and an immediate inhalation hazard [1]. -

Oxidizer Separation: Do not mix concentrated mnm5s2U with strong oxidizers (e.g., concentrated Bleach, Hydrogen Peroxide). While oxidation is used for decontamination, bulk mixing in a waste container can generate heat and toxic sulfonyl byproducts.

-

Bio-Waste vs. Chemical Waste:

-

High Concentration (>1 mM): Dispose as Chemical Waste .[1]

-

Low Concentration (Cell Culture media): Dispose as Biohazardous Waste (Autoclave preferred over chemical disinfection).

-

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Stock/Powder)

Context: Expired lyophilized powder or spill cleanup residues.

-

Containment: Place the vial or contaminated debris into a clear, sealable secondary bag (e.g., Ziploc).

-

Labeling: Affix a hazardous waste tag.

-

Disposal Stream: Place in the Solid Hazardous Waste bin (often white or yellow pail).

-

Note: Do NOT place in the "Sharps" container unless the vial is broken glass.

-

Scenario B: Liquid Waste (Aqueous Buffers/HPLC Waste)

Context: Leftover reaction mixtures, HPLC eluent containing mnm5s2U.

-

pH Check: Ensure the solution pH is > 7.0. If acidic, neutralize carefully with Sodium Bicarbonate (

) before consolidation. -

Solvent Segregation:

-

If in Water/PBS: Pour into Aqueous Chemical Waste carboy.

-

If in DMSO/Methanol: Pour into Non-Halogenated Organic Solvent carboy.

-

-

Documentation: Log the volume and concentration on the carboy tag.

Scenario C: Bio-Contaminated Waste (Cell Culture)

Context: Media supernatant or cell pellets treated with mnm5s2U.

-

Primary Deactivation (Preferred): Autoclave the waste at 121°C, 15 psi for 30 minutes. The heat denatures the biological agents. The chemical residue is then treated as non-hazardous aqueous waste only if concentration is negligible (< 10

). -

Alternative Deactivation (Bleach):

-

Warning: Only use if mnm5s2U concentration is trace.

-

Add fresh 10% Hypochlorite solution to the liquid waste (final concentration 1%).

-

Allow to sit for 20 minutes in a fume hood (to vent any minor sulfur-oxidation off-gassing).

-

Flush with copious water if permitted by local EHS, or solidify and dispose of as solid bio-waste.

-

Visualized Decision Logic

The following diagram illustrates the critical decision points for mnm5s2U disposal.

Figure 1: Decision matrix for mnm5s2U disposal. Note the prioritization of chemical waste streams for high concentrations to avoid oxidizer incompatibility.

Emergency Procedures: Spills

If a spill occurs, do not panic. The primary risk is contamination, not immediate life-threatening toxicity.

-

Evacuate & Ventilate: If a powder spill creates dust, clear the immediate area and allow biosafety cabinet/fume hood airflow to clear airborne particulates.

-

PPE: Don double nitrile gloves, lab coat, and safety goggles.

-

Neutralization (Liquid Spills):

-

Cover the spill with an absorbent pad.

-

Do NOT pour straight bleach on the spill.

-

Clean the area with a mild detergent solution first, then follow with a 70% Ethanol wipe.

-

-

Decontamination (Powder Spills):

-

Cover with a wet paper towel (dampened with water) to prevent dust generation.

-

Scoop up the material and place it in the Solid Hazardous Waste bag.

-

Regulatory Compliance & Grounding

While this compound is not typically listed on the EPA's P-list or U-list (RCRA), it must be managed as a Characteristic Waste due to its toxicity and reactivity potential [2].

-

US (OSHA/EPA): Handle in accordance with 29 CFR 1910.1450 (Occupational Exposure to Hazardous Chemicals in Laboratories).

-

EU (REACH/CLP): Dispose of as hazardous organic waste (EWC code 16 05 06* or similar).

References

-

National Institute for Occupational Safety and Health (NIOSH). Hydrogen Sulfide: IDLH Value Profile. Centers for Disease Control and Prevention. [Link]

-

Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER).[4] United States Department of Labor. [Link]

-

PubChem. 2-Thiouridine Compound Summary. National Library of Medicine. (Used for analog chemical property verification). [Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.